molecular formula C24H19N3OS2 B14981588 2-(benzylsulfanyl)-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14981588
M. Wt: 429.6 g/mol
InChI Key: ICXFBKDWKWSUOA-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of benzylsulfanyl and phenylsulfanyl groups attached to a pyrimidine ring, along with a carboxamide functional group

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.

    Introduction of Benzylsulfanyl and Phenylsulfanyl Groups: The benzylsulfanyl and phenylsulfanyl groups can be introduced through nucleophilic substitution reactions using benzylthiol and phenylthiol, respectively.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis.

Chemical Reactions Analysis

2-(benzylsulfanyl)-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

2-(benzylsulfanyl)-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:

    2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide: This compound has a similar structure but includes a chlorophenyl group and a pyridinyl group, which may result in different biological activities.

    2-(benzylsulfanyl)-5-chloro-N-(4-acetamidophenyl)pyrimidine-4-carboxamide: This compound features a chloro group and an acetamidophenyl group, which can influence its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological characteristics.

Properties

Molecular Formula

C24H19N3OS2

Molecular Weight

429.6 g/mol

IUPAC Name

2-benzylsulfanyl-N-phenyl-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H19N3OS2/c28-23(26-19-12-6-2-7-13-19)22-21(30-20-14-8-3-9-15-20)16-25-24(27-22)29-17-18-10-4-1-5-11-18/h1-16H,17H2,(H,26,28)

InChI Key

ICXFBKDWKWSUOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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